2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine
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Overview
Description
Scientific Research Applications
Spectroscopic Investigations
- Vibrational Spectroscopy : The compound has been analyzed using FT-IR and FT-Raman spectroscopy, contributing to the understanding of its structural and vibrational characteristics. Such studies are crucial for identifying potential applications in chemotherapeutic agents (Alzoman et al., 2015).
- Molecular Docking : Molecular docking studies suggest that this compound might exhibit inhibitory activity against GPb, indicating potential anti-diabetic properties (Alzoman et al., 2015).
Synthesis and Derivatives
- Heterocyclic Derivatives : This compound is part of a class of heterocyclic systems with a wide spectrum of biological activities. The synthesis of new derivatives, such as sulfanyl pyrimidin-4(3H)-one, has been achieved using simple and efficient methods (Bassyouni & Fathalla, 2013).
- Regioselective Synthesis : Studies have reported a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, indicating the compound's versatility and potential in creating a range of biologically active derivatives (Dos Santos et al., 2015).
Potential Therapeutic Applications
- Chemotherapeutic Potential : Vibrational spectroscopic studies have indicated that derivatives of this compound might act as potential chemotherapeutic agents, highlighting its relevance in cancer research (Alomary et al., 2015).
- Antifolate Inhibitors : As part of pyrimidine derivatives, this compound and its analogs have been synthesized as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting applications in anticancer and antibacterial therapies (Gangjee et al., 1996).
Solid-State Fluorescence Properties
- Fluorescent Compounds Synthesis : Research on derivatives of this compound has led to the synthesis of new fluorescent compounds, which can be significant in the field of bio-imaging and diagnostics (Yokota et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS2/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKFQRLYQSKTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC)SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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